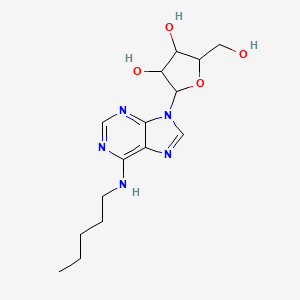
1-(2-Tert-butyl-5-nitrophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Tert-butyl-5-nitrophenyl)pyrrolidine is a compound that features a pyrrolidine ring attached to a 2-tert-butyl-5-nitrophenyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. The presence of the tert-butyl and nitro groups on the phenyl ring can significantly influence the compound’s chemical properties and reactivity.
Méthodes De Préparation
One common method is the cyclization of appropriate precursors under specific conditions For instance, the pyrrolidine ring can be formed through the reaction of a suitable amine with a carbonyl compound, followed by cyclization
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
1-(2-Tert-butyl-5-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Tert-butyl-5-nitrophenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activities make it a valuable tool in the study of various biological processes.
Medicine: It can be used in the development of new drugs due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 1-(2-tert-butyl-5-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The presence of the pyrrolidine ring and the nitro group can influence the compound’s binding affinity to various biological targets, such as enzymes or receptors. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-(2-Tert-butyl-5-nitrophenyl)pyrrolidine can be compared with other similar compounds, such as pyrrolidinone derivatives and other pyrrolidine-based compounds. These compounds share the pyrrolidine ring structure but differ in the substituents attached to the ring. The presence of the tert-butyl and nitro groups in this compound makes it unique in terms of its chemical reactivity and biological activities .
Similar compounds include:
- Pyrrolidinone derivatives
- Pyrrolidine-2,5-diones
- Prolinol derivatives
These compounds have been studied for their various biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C14H20N2O2 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
1-(2-tert-butyl-5-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)12-7-6-11(16(17)18)10-13(12)15-8-4-5-9-15/h6-7,10H,4-5,8-9H2,1-3H3 |
Clé InChI |
RGADEHAITCXMCE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-[3-(6-amino-7H-purin-8-yl)anilino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B13996126.png)
![2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile](/img/structure/B13996131.png)

![5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide](/img/structure/B13996137.png)
![Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate](/img/structure/B13996146.png)


![N-[(Benzyloxy)carbonyl]threonylglycinamide](/img/structure/B13996158.png)
![2-[2,3-Dichloro-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13996162.png)

![(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl N-methylcarbamate](/img/structure/B13996172.png)

